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3,4-Dichloro-N-(2-

furylmethyl)aniline

CAS No.: 51738-39-7

Cat. No.: B3143036

Get Quote

N-furfuryl aniline derivatives represent a compelling class of compounds at the intersection of

medicinal and synthetic chemistry. These molecules integrate two privileged structural motifs:

the furan ring, a five-membered aromatic heterocycle, and the aniline framework. The furan

nucleus is a cornerstone in numerous biologically active compounds and approved drugs,

valued for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl or

thiophene rings, thereby influencing physicochemical properties like solubility and metabolism.

[1][2] The aniline moiety, while presenting certain metabolic challenges, offers a versatile

scaffold for synthetic modification and is a key component in many established therapeutic

agents.[3][4]

The strategic combination of these two fragments via a methylene linker creates the N-furfuryl

aniline core, a structure that has been extensively explored for a wide spectrum of

pharmacological activities. These derivatives serve as crucial intermediates in the synthesis of

more complex bioactive molecules and have demonstrated intrinsic potential as antimicrobial,

anti-inflammatory, analgesic, and anticonvulsant agents.[5][6][7][8] This guide provides a

comprehensive technical overview of the synthesis, characterization, and biological properties
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of N-furfuryl aniline derivatives, offering field-proven insights for researchers, scientists, and

professionals in drug development.

Core Synthesis Strategies: The Chemistry of
Formation
The most direct and widely employed method for synthesizing N-furfuryl aniline derivatives is

the one-pot reductive amination of furfural (an aldehyde derived from biomass) with a

corresponding aniline.[9][10] This approach is favored for its operational simplicity and

efficiency.

The causality behind this choice of reaction is rooted in its mechanism. The initial step is the

acid-catalyzed condensation of the aniline's primary amine with the aldehyde group of furfural

to form a Schiff base (imine) intermediate. This reversible reaction is driven to completion by

the in situ reduction of the imine. The choice of reducing agent is critical; mild hydrides like

sodium borohydride (NaBH₄) are often used because they are selective for the imine double

bond and do not reduce the aromatic furan or aniline rings under standard conditions.
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Caption: General Synthesis via Reductive Amination

An alternative strategy, particularly for ether-linked analogues, is the Williamson ether

synthesis, which involves the O-alkylation of an aminophenol with a furfuryl halide.[11]

However, this method can be complicated by competing N-alkylation, often necessitating a

protection-deprotection sequence for the amino group to ensure regioselectivity.[11]

Physicochemical Properties and Spectroscopic
Characterization
The parent compound, N-furfurylaniline, is a clear liquid at room temperature.[12] The

introduction of substituents on either the furan or aniline ring significantly alters its physical

properties, such as melting point, boiling point, and solubility.
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Property Value Source(s)

Molecular Formula C₁₁H₁₁NO [12][13]

Molecular Weight 173.21 g/mol [12][13]

Boiling Point 281 °C at 760 mmHg [12]

Density 1.136 g/cm³ [12]

Refractive Index 1.607 [12]

Water Solubility
Very slightly soluble (0.52 g/L

at 25 °C, Calc.)
[13]

Table 1: Physicochemical Properties of N-Furfurylaniline (CAS 4439-56-9)

Structural confirmation of these derivatives relies heavily on a suite of spectroscopic

techniques. The data generated from these methods provide a unique molecular fingerprint,

validating the successful synthesis and purity of the compound.
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Technique
Key Spectroscopic
Features

Source(s)

¹H NMR

Furan Protons: Three distinct

signals, typically in the range

of 6.2-7.5 ppm.[14][15] Aniline

Protons: Signals in the

aromatic region (6.5-7.3 ppm),

with chemical shifts dependent

on substitution.[14][15]

Methylene (-CH₂-) Protons: A

characteristic singlet or doublet

around 4.3-4.5 ppm.[14] Amine

(N-H) Proton: A broad singlet,

the chemical shift of which is

solvent-dependent.

[14][15]

¹³C NMR

Furan Carbons: Signals

typically observed between

105-155 ppm.[14][15] Aniline

Carbons: Aromatic carbons

appear in the 113-150 ppm

range.[14][15] Methylene (-

CH₂-) Carbon: A signal around

41-48 ppm.[14]

[14][15]

FTIR

N-H Stretch: A characteristic

absorption band around 3350-

3450 cm⁻¹.[14][16] Aromatic C-

H Stretch: Bands typically

above 3000 cm⁻¹.[16][17] C=C

Stretch (Aromatic): Absorptions

in the 1500-1600 cm⁻¹ region.

[17] C-N Stretch: Found in the

1250-1350 cm⁻¹ range.

[14][16][17]

HRMS Provides the high-resolution

mass-to-charge ratio, allowing

for the determination of the

[14]
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exact molecular formula by

matching the observed mass

with the calculated mass.[14]

Table 2: Summary of Key Spectroscopic Data for N-Furfuryl Aniline Derivatives

A Spectrum of Biological Activities
The true value of N-furfuryl aniline derivatives in drug development lies in their diverse

pharmacological profile. The furan and aniline scaffolds can be systematically modified to

optimize potency and selectivity against various biological targets.

Caption: Structure-Activity Relationship (SAR) Sites

Antimicrobial Activity
Derivatives of this class have shown notable activity against a range of pathogens.[6][18] The

mechanism is often linked to the ability of the heterocyclic system to interfere with microbial

cellular processes. Schiff base derivatives, in particular, are known to exhibit a broad spectrum

of biological activities, including antimicrobial effects.[6] The lipophilicity conferred by certain

substituents on the aniline ring can enhance passage through the microbial cell membrane,

leading to increased efficacy. Furan-containing compounds have been shown to inhibit

microbial growth and modify enzymes.[2]

Anti-inflammatory and Analgesic Effects
Several N-furfuryl aniline derivatives have been investigated for their ability to mitigate

inflammation and pain.[5] Some compounds have demonstrated significant inhibition of

cyclooxygenase (COX) enzymes, a key mechanism for many non-steroidal anti-inflammatory

drugs (NSAIDs).[5] The analgesic activity is often assessed using models like the hot plate test

(central analgesia) and acetic acid-induced writhing (peripheral analgesia), with some

derivatives showing efficacy in both.[5][19][20]

Anticonvulsant Properties
The central nervous system (CNS) is another key target for furan and aniline-based

compounds.[8][21] Derivatives have been screened for anticonvulsant activity using standard
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animal models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced

seizure tests.[8][22] The structural features, including the nature and position of substituents on

the aniline ring, play a crucial role in modulating this activity, suggesting specific interactions

with ion channels or neurotransmitter receptors in the brain.[8][23]

Anticancer Potential
N-(furan-2-ylmethyl)aniline derivatives have been utilized as key intermediates in the synthesis

of potent anticancer agents.[1] For example, they form the core of certain 4-anilinofuro[2,3-

b]quinoline derivatives investigated as selective agents against non-small-cell lung cancer

(NSCLC).[1] The furan moiety's ability to act as a phenyl bioisostere allows for fine-tuning of

target engagement and pharmacokinetic properties.[1]

Biological Activity Key Findings Representative Source(s)

Antimicrobial

Broad-spectrum activity

against various bacteria and

fungi; often synthesized as

Schiff bases to enhance

efficacy.

[2][6][18][24]

Anti-inflammatory

Inhibition of COX-1 and COX-2

enzymes; reduction of edema

in animal models.

[5][20][25]

Analgesic

Efficacy demonstrated in both

central and peripheral pain

models.

[5][19]

Anticonvulsant

Protection against seizures in

MES and PTZ models; activity

is highly dependent on

substitution patterns.

[8][22][26]

Anticancer

Serve as crucial scaffolds for

potent and selective anticancer

agents, particularly against

non-small-cell lung cancer.

[1][7]
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Table 3: Overview of Investigated Biological Activities

Key Experimental Protocols
Trustworthy and reproducible science is built on meticulous methodology. The following

protocols are detailed to be self-validating systems for synthesis and screening.

Protocol 1: Synthesis of N-(furan-2-ylmethyl)-3-
iodoaniline
This protocol describes a representative one-pot reductive amination.[10]

Materials:

3-Iodoaniline

Furfural

Methanol (MeOH)

Sodium borohydride (NaBH₄)

Round-bottom flask, magnetic stirrer, TLC plates

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Imine Formation: To a solution of 3-iodoaniline (1.0 eq) in methanol in a round-bottom flask,

add furfural (1.0 eq). Stir the mixture at room temperature. The progress of the imine

formation can be monitored by Thin-Layer Chromatography (TLC), observing the

consumption of the starting materials and the appearance of a new, less polar spot

corresponding to the imine.

Reduction: Once imine formation is substantial (typically 1-2 hours), cool the reaction mixture

in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The

cautious, portion-wise addition is a critical safety and control step to manage the exothermic

reaction and hydrogen gas evolution.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours or until TLC

analysis indicates the complete disappearance of the imine intermediate.

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under

reduced pressure to remove the methanol. Extract the aqueous residue with an organic

solvent (e.g., ethyl acetate or dichloromethane) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate in vacuo. Purify the crude product by silica gel column

chromatography using a suitable gradient of ethyl acetate in hexane to afford the pure N-

(furan-2-ylmethyl)-3-iodoaniline.[1]

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FTIR,

and Mass Spectrometry.[9]

Protocol 2: Antimicrobial Screening (Broth Microdilution
Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized

derivative.
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Caption: Workflow for MIC Determination

Procedure:
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Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile

growth medium (e.g., Mueller-Hinton broth for bacteria).

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus,

E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Add a fixed volume of

this inoculum to each well.

Controls: Include a positive control (medium + inoculum, no compound) to confirm microbial

viability and a negative control (medium only) to check for sterility.

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).[6]

Analysis: After incubation, the MIC is determined as the lowest concentration of the

compound at which there is no visible growth of the microorganism. This can be assessed

visually or by measuring absorbance with a plate reader.[6]

Conclusion and Future Outlook
N-furfuryl aniline derivatives stand as a versatile and highly tractable class of compounds with

significant potential in drug discovery. Their straightforward synthesis, coupled with the rich

possibilities for structural modification, allows for the systematic exploration of structure-activity

relationships. The breadth of reported biological activities—from antimicrobial to CNS-active

properties—underscores the value of the furan-aniline scaffold.

While the aniline moiety requires careful consideration due to potential metabolic liabilities

leading to reactive metabolites, modern medicinal chemistry strategies, such as introducing

flanking substituents or exploring bioisosteric replacements, can mitigate these risks.[3][27]

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead

compounds from this class, leveraging their proven biological activities to develop next-

generation therapeutic agents. The continued exploration of these derivatives promises to yield

novel candidates for combating a wide range of human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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